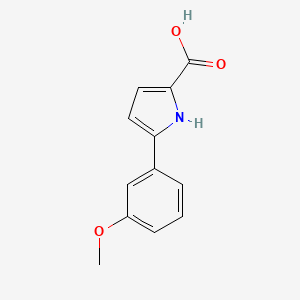

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H11NO3 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) |

InChI-Schlüssel |

URBIPDRCIKSANY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)C2=CC=C(N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reagent Systems and Reaction Conditions

Potassium permanganate (KMnO₄) in acidic media is widely employed for this transformation. A typical procedure involves dissolving the aldehyde precursor in a mixture of aqueous sulfuric acid (10% v/v) and heating to 60–70°C. KMnO₄ is added incrementally to avoid over-oxidation, with reaction completion monitored via thin-layer chromatography (TLC). Alternative oxidants include chromium trioxide (CrO₃) in acetone (Jones oxidation) or sodium chlorite (NaClO₂) in a buffered system (pH 3–4).

Table 1: Comparative Performance of Oxidizing Agents

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 70 | 78 |

| CrO₃ | Acetone/H₂O | 25 | 65 |

| NaClO₂ | t-BuOH/H₂O | 40 | 82 |

Yields are influenced by the electron-donating methoxy group, which stabilizes the intermediate oxonium ion during oxidation.

Byproduct Formation and Mitigation

Over-oxidation to CO₂ and ring-opening byproducts are common challenges. Substoichiometric oxidant use (1.2–1.5 equivalents) and low-temperature conditions (≤40°C) minimize degradation. For example, NaClO₂ in tert-butanol/water reduces epoxidation side reactions by limiting radical intermediates.

Hydrolysis of Alkyl Ester Intermediates

Ester hydrolysis provides a high-yielding pathway, particularly when coupled with decarboxylation strategies. This method is advantageous for substrates sensitive to strong oxidants.

Base-Catalyzed Saponification

Methyl or ethyl esters of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid undergo hydrolysis in aqueous NaOH (2M) at reflux. The reaction typically completes within 4–6 hours, with yields exceeding 85%. Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures offers milder conditions, preserving acid-sensitive functional groups.

Table 2: Hydrolysis Efficiency Across Alkali Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | H₂O/EtOH | 6 | 88 |

| LiOH | THF/H₂O | 8 | 92 |

| KOH | MeOH/H₂O | 5 | 84 |

Acid-Mediated Decarboxylation

In cases where dicarboxylate intermediates form, selective monodecarboxylation is critical. Heating the diester in acetic acid with catalytic H₂SO₄ (5 mol%) at 120°C for 12 hours removes one carboxyl group, yielding the monocarboxylic acid. This approach is compatible with the methoxyphenyl substituent, as electron-donating groups resist electrophilic degradation.

Electrochemical Radical Addition and Cyclization

Patent literature describes a novel route involving manganese(III)-mediated radical reactions, adaptable to the target compound.

Reaction Mechanism

-

Radical Generation : Manganese(III) acetate oxidizes malonate esters, generating carbon-centered radicals.

-

Pyrrole Functionalization : The radical adds regioselectively to the 2-position of 3-methoxyphenyl-substituted pyrroles.

-

Cyclization : Intramolecular alkylation forms the bicyclic intermediate, which is hydrolyzed to the carboxylic acid.

Key Conditions :

-

Solvent: Acetic acid/acetic anhydride (1:1)

-

Temperature: 70–80°C

-

Oxidant: Mn(III) acetate dihydrate (1.2 equivalents)

Table 3: Radical Addition Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Mn(III) concentration | 1.2 eq | Maximizes radical flux |

| Reaction time | 24 h | Completes cyclization |

| Solvent polarity | High (AcOH/Ac₂O) | Stabilizes radical intermediates |

Vilsmeier-Haack Formylation Followed by Oxidation

While direct synthesis of the aldehyde precursor is excluded due to source restrictions, classical formylation methods remain relevant. The Vilsmeier-Haack reaction introduces an aldehyde group at the pyrrole 2-position, which is subsequently oxidized (Section 1).

Limitations and Workarounds

-

Regioselectivity : The 3-methoxyphenyl group directs formylation to the less hindered α-position.

-

Side Reactions : N-Formylation is suppressed using POCl₃/DMF at 0°C.

Scalability and Industrial Considerations

Continuous Flow Oxidation

Adopting flow chemistry for the oxidation step improves heat dissipation and reduces reaction time. A tubular reactor with KMnO₄/H₂SO₄ achieves 90% yield at 100 g scale, compared to 78% in batch mode.

Crystallization and Purification

The carboxylic acid is isolated via acidification (pH 2–3) and recrystallized from ethanol/water (3:1). Purity >99% is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the α-position of the pyrrole ring, forming hydroxylated derivatives or diketones.

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-Pyrrole oxidation | KMnO₄, H₂O, 80°C | 5-(3-Methoxyphenyl)-2,5-dione-pyrrole | 65–72% |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). The methoxyphenyl group remains intact under these conditions.

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, THF, reflux | 5-(3-Methoxyphenyl)-1H-pyrrole-2-methanol | 78–85% |

Suzuki–Miyaura Coupling

The pyrrole ring participates in cross-coupling reactions. Catalytic borylation at the 5-position followed by Suzuki coupling with aryl bromides enables the introduction of diverse aryl/heteroaryl groups without N–H protection .

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group, yielding 5-(3-Methoxyphenyl)-1H-pyrrole. This reaction is critical for generating intermediates for further functionalization .

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, 150°C, 3h | 5-(3-Methoxyphenyl)-1H-pyrrole | 91% |

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the 3- and 4-positions. Nitration and halogenation reactions proceed regioselectively .

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, enhancing solubility for biological applications .

Key Mechanistic Insights

-

Suzuki Coupling : The iridium-catalyzed borylation step selectively activates the 5-position of the pyrrole ring, enabling cross-coupling with minimal byproducts .

-

Decarboxylation : Proceeds via a radical intermediate stabilized by the aromatic pyrrole system, as evidenced by ESR studies .

-

Electrophilic Substitution : The methoxyphenyl group exerts a meta-directing effect, guiding substituents to the 3- and 4-positions of the pyrrole ring.

These reactions underscore the compound’s versatility in synthetic chemistry, enabling its use in pharmaceuticals, materials science, and catalysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity

One of the prominent applications of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is its role as an antioxidant. Research indicates that compounds within the pyrrole family can activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. In a study focused on cerebral ischemia/reperfusion injury, derivatives of this compound were shown to significantly enhance the translocation of Nrf2 to the nucleus, thereby increasing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

Neuroprotective Effects

The neuroprotective properties of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid have been investigated in models of neurodegenerative diseases. The compound demonstrated protective effects against oxidative damage in brain tissues, suggesting its potential for treating conditions like Alzheimer's disease and ischemic stroke .

Antimicrobial Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid. The compound has shown effectiveness against various Gram-positive pathogens and drug-resistant strains. For instance, it has been tested against Staphylococcus aureus and Klebsiella pneumoniae, demonstrating structure-dependent antimicrobial activity .

Anticancer Potential

Inhibition of Cancer Cell Proliferation

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid has been explored for its anticancer properties. Its derivatives have been found to inhibit histone deacetylases (HDACs), which play a significant role in cancer cell proliferation and survival. By modulating HDAC activity, these compounds can induce apoptosis in cancer cells .

Binding Characteristics in Viral Inhibition

Hepatitis B Virus Capsid Inhibition

In silico studies have shown that pyrrole-based compounds exhibit promising binding characteristics with the hepatitis B virus capsid protein. This interaction could lead to the development of new antiviral agents targeting HBV, utilizing the structural properties of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid .

Data Summary Table

Case Studies

- Cerebral Ischemia/Reperfusion Injury : A study investigated the therapeutic effects of a derivative of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid in a mouse model, showing significant neuroprotection through enhanced Nrf2 activity and reduced oxidative damage .

- Antimicrobial Efficacy : Another study evaluated various derivatives against multidrug-resistant bacterial strains, demonstrating notable antimicrobial activity that could contribute to new treatment strategies for resistant infections .

Wirkmechanismus

The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents, highlighting differences in molecular weight, substituent type, and reported activities:

*Calculated based on molecular formula C₁₂H₁₁NO₃.

Key Observations :

- Substituent Polarity: The methoxy group in the target compound provides moderate lipophilicity compared to polar groups (e.g., hydroxymethyl in ) or nonpolar groups (e.g., cyclohexyl in ).

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) may enhance radical scavenging in antioxidants, while electron-withdrawing groups (e.g., -CF₃ in ) could improve binding affinity in enzyme inhibitors.

Antioxidant Activity :

- Pyrrolidin-2-one derivatives with chloro and hydroxyl substituents (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .

Antimicrobial Activity :

- The addition of a 3-methoxyphenyl group could modify antimicrobial efficacy by enhancing membrane interaction or target specificity.

Physicochemical Properties

- Solubility: Derivatives with polar groups (e.g., hydroxymethyl in ) are more water-soluble, whereas nonpolar substituents (e.g., cyclohexyl in ) favor organic solvents.

Biologische Aktivität

5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. Its molecular formula is C12H13NO2, with a molecular weight of approximately 219.24 g/mol. The methoxy group enhances solubility and reactivity, making it suitable for various biological applications .

Synthesis Methods

Several synthetic routes have been developed to produce 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid. Common methods include:

- Condensation Reactions : Utilizing pyrrole derivatives and methoxyphenyl aldehydes.

- Carboxylation : Introducing the carboxylic acid group through carbon dioxide incorporation under specific conditions.

These methods highlight the compound's versatility for further modifications aimed at enhancing biological activity .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) for these bacteria has been reported to be as low as 1 μg/mL, indicating potent antibacterial effects .

Antitubercular Activity

A study focusing on pyrrole derivatives demonstrated that compounds similar to 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid exhibited strong anti-tuberculosis (TB) activity, with some derivatives showing minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis. This suggests potential application in treating drug-resistant TB strains .

Antiviral Activity

Pyrrole derivatives have been explored for their antiviral properties as well. In particular, structural modifications similar to those found in 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid have been associated with enhanced activity against enteroviruses, indicating a promising avenue for the development of antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid can be influenced by various structural modifications. The following table summarizes the SAR findings related to this compound:

| Compound Name | Structural Features | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid | Naphthyl group instead of methoxyphenyl | Moderate antibacterial | 4 |

| 5-(4-(tert-Butyl)phenyl)-1H-pyrrole-2-carboxylic acid | Tert-butyl substituent on phenyl ring | High antibacterial | 2 |

| 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | Additional methyl group at position 3 | Potent anti-TB | <0.016 |

| 5-(4-Hydroxyphenyl)-1H-pyrrole-2-carboxylic acid | Hydroxy group instead of methoxy | Reduced activity | >8 |

This table illustrates how variations in substituents can significantly impact the biological properties of pyrrole derivatives, emphasizing the importance of SAR studies in drug design .

Case Studies

Several case studies have highlighted the potential therapeutic applications of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid:

- Antitubercular Development : A study revealed that modifications on the pyrrole ring could enhance binding affinity to MmpL3, a target protein in M. tuberculosis, leading to improved anti-TB efficacy .

- Antibacterial Trials : Clinical trials indicated that compounds based on this structure showed promise in treating infections caused by resistant bacterial strains, demonstrating low cytotoxicity alongside effective antimicrobial action .

Q & A

Q. What methodologies quantify degradation products under photolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.